3-Carboxylic Acid vs. 2-Carboxylic Acid Isomer: Positional Specificity Determines Synthetic Versatility and Downstream Application Fit
The 3-carboxylic acid isomer (CAS 1935072-38-0) exhibits a distinct SMILES notation (O=C(O)C1=CN=C2C=CNC2=N1) compared to the 2-carboxylic acid isomer (CAS 1895027-47-0; SMILES: O=C(O)C1=CN=C2NC=CC2=N1), reflecting the carboxylic group attachment at the pyrazine ring's 3-position versus the 2-position . This positional difference alters the electronic environment: the 3-position is adjacent to a ring nitrogen and bridgehead carbon, whereas the 2-position resides between two nitrogens in the pyrazine moiety . Consequently, the 3-carboxylic acid provides a more sterically accessible handle for amide bond formation, which is critical for generating libraries of 3-substituted derivatives that have demonstrated activity as FGFR kinase inhibitors, whereas the 2-carboxylic acid isomer is less commonly employed in published SAR studies of kinase-targeting chemotypes [1]. This differential synthetic utility directly informs procurement decisions for medicinal chemistry campaigns targeting specific kinase inhibitor scaffolds.
| Evidence Dimension | Carboxylic Acid Position and Synthetic Accessibility |
|---|---|
| Target Compound Data | 3-position carboxylic acid on pyrazine ring; SMILES O=C(O)C1=CN=C2C=CNC2=N1; Commercial purity 97-98% |
| Comparator Or Baseline | 2-position carboxylic acid isomer (CAS 1895027-47-0); SMILES O=C(O)C1=CN=C2NC=CC2=N1; Commercial purity ≥97% |
| Quantified Difference | Positional shift from C2 to C3 on pyrazine ring; molecular weight identical (163.13 g/mol) but distinct chemical and biological properties |
| Conditions | Structural comparison based on IUPAC nomenclature, canonical SMILES, and literature precedent |
Why This Matters
Procurement of the incorrect positional isomer would yield a compound with fundamentally different chemical reactivity, potentially incompatible with established synthetic routes for 3-substituted kinase inhibitor scaffolds, necessitating route re-optimization and delaying project timelines.
- [1] Jiang, A. et al. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules 2018, 23(3), 698. View Source
